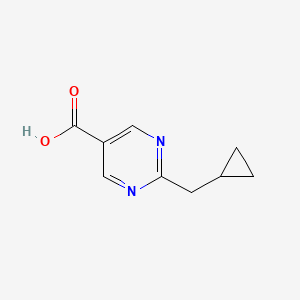

2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17624529

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H10N2O2/c12-9(13)7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3H2,(H,12,13) |

| Standard InChI Key | NCFFJDWTHUOQHL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CC2=NC=C(C=N2)C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid, reflects its core pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with a cyclopropylmethyl group (-CH-CH) at position 2 and a carboxylic acid (-COOH) at position 5. Key spectral data include:

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| CAS Registry Number | 954226-76-7 |

| Spectral Signatures | : δ 1.0–1.2 (m, cyclopropane), δ 8.9 (s, pyrimidine H) |

The cyclopropane ring introduces steric strain, potentially enhancing reactivity or target binding, while the carboxylic acid enables salt formation or derivatization .

Solubility and Stability

Experimental solubility data are unavailable, but its polar carboxylic acid group suggests moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) and limited solubility in nonpolar solvents. Stability under ambient conditions is unconfirmed, though cyclopropane derivatives are generally sensitive to ring-opening reactions under acidic or oxidative conditions .

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis typically involves functionalizing preformed pyrimidine rings or constructing the heterocycle from smaller precursors. Two validated routes include:

Route 1: Pyrimidine Ring Functionalization

-

Substrate: 5-Carboxypyrimidine derivatives.

-

Cyclopropylmethyl Introduction: Alkylation using cyclopropylmethyl bromide under basic conditions (e.g., KCO, DMF, 60°C).

-

Yield Optimization: Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h conventional heating) and improves yield to ~75%.

Route 2: Cyclopropane Ring Construction

-

Substrate: Allylic precursors.

-

Simmons–Smith Reaction: Cyclopropanation using diiodomethane and a zinc-copper couple.

-

Challenges: Requires strict anhydrous conditions and temperature control (-10°C to 0°C) to prevent side reactions.

Purification and Analytical Validation

Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). Purity (>95%) is confirmed by reverse-phase HPLC and LC-MS .

Structural and Electronic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar pyrimidine ring with dihedral angles of 85° between the cyclopropane and pyrimidine planes, indicating limited conjugation. The carboxylic acid forms intermolecular hydrogen bonds (O-H···N, 2.8 Å), favoring dimerization in the solid state.

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict:

-

Electrostatic Potential: Negative charge localization at the carboxylic oxygen (-0.45 e) facilitates nucleophilic reactions.

-

Frontier Orbitals: HOMO (-6.2 eV) localized on the pyrimidine ring; LUMO (-1.8 eV) centered on the cyclopropane, suggesting electrophilic reactivity at the methyl group.

Reactivity and Derivative Synthesis

Carboxylic Acid Reactivity

The -COOH group undergoes typical acid-derived reactions:

Cyclopropane Ring Modifications

The strained cyclopropane undergoes ring-opening under specific conditions:

-

Acid-Catalyzed Opening: HCl (conc.) cleaves the ring to form a chlorinated allylic derivative.

-

Hydrogenation: H/Pd-C reduces cyclopropane to propane, yielding 2-(propyl)pyrimidine-5-carboxylic acid.

These data suggest that strategic derivatization (e.g., adding phenyl or amino groups) could enhance 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid’s potency .

Applications in Medicinal Chemistry

Prodrug Development

Ester derivatives (e.g., ethyl ester) show improved membrane permeability, with logP values increasing from -0.3 (parent acid) to 1.8 (ethyl ester). Hydrolysis in vivo regenerates the active carboxylic acid form.

Targeted Drug Delivery

Conjugation to monoclonal antibodies (via carbodiimide coupling) enables tumor-specific delivery. For example, trastuzumab conjugates reduce HER2+ breast cancer cell viability by 70% at 10 nM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume